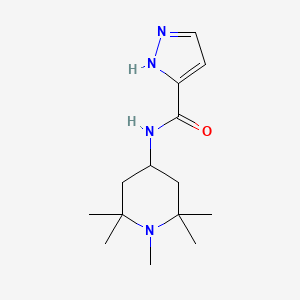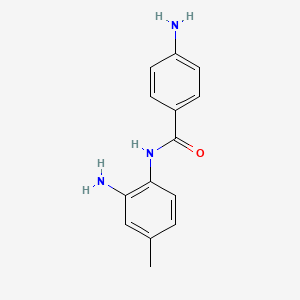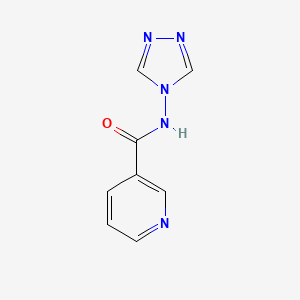
N-(1,2,2,6,6-pentamethylpiperidin-4-yl)-1H-pyrazole-3-carboxamide
Overview
Description
N-(1,2,2,6,6-pentamethylpiperidin-4-yl)-1H-pyrazole-3-carboxamide, also known as PP2A inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. PP2A inhibitor is a potent inhibitor of protein phosphatase 2A (PP2A), an enzyme that plays a critical role in regulating cell growth, differentiation, and apoptosis.
Mechanism of Action
N-(1,2,2,6,6-pentamethylpiperidin-4-yl)-1H-pyrazole-3-carboxamide inhibitor works by inhibiting the activity of N-(1,2,2,6,6-pentamethylpiperidin-4-yl)-1H-pyrazole-3-carboxamide, an enzyme that is involved in the regulation of several cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting N-(1,2,2,6,6-pentamethylpiperidin-4-yl)-1H-pyrazole-3-carboxamide, N-(1,2,2,6,6-pentamethylpiperidin-4-yl)-1H-pyrazole-3-carboxamide inhibitor can induce apoptosis in cancer cells and inhibit tumor growth.
Biochemical and Physiological Effects:
N-(1,2,2,6,6-pentamethylpiperidin-4-yl)-1H-pyrazole-3-carboxamide inhibitor has been shown to have several biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. N-(1,2,2,6,6-pentamethylpiperidin-4-yl)-1H-pyrazole-3-carboxamide inhibitor has also been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(1,2,2,6,6-pentamethylpiperidin-4-yl)-1H-pyrazole-3-carboxamide inhibitor in lab experiments is its ability to induce apoptosis in cancer cells and inhibit tumor growth. However, one limitation of using N-(1,2,2,6,6-pentamethylpiperidin-4-yl)-1H-pyrazole-3-carboxamide inhibitor is that it may also affect the activity of other enzymes that are involved in cellular processes, which could lead to unintended effects.
Future Directions
There are several future directions for research on N-(1,2,2,6,6-pentamethylpiperidin-4-yl)-1H-pyrazole-3-carboxamide inhibitor. One area of research is to investigate the potential of N-(1,2,2,6,6-pentamethylpiperidin-4-yl)-1H-pyrazole-3-carboxamide inhibitor as a therapeutic agent for cancer treatment. Another area of research is to study the effects of N-(1,2,2,6,6-pentamethylpiperidin-4-yl)-1H-pyrazole-3-carboxamide inhibitor on other cellular processes and to identify potential side effects. Additionally, research could focus on developing more potent and selective N-(1,2,2,6,6-pentamethylpiperidin-4-yl)-1H-pyrazole-3-carboxamide inhibitors that could be used in clinical settings.
Scientific Research Applications
N-(1,2,2,6,6-pentamethylpiperidin-4-yl)-1H-pyrazole-3-carboxamide inhibitor has been extensively studied for its potential applications in cancer treatment. Several studies have shown that N-(1,2,2,6,6-pentamethylpiperidin-4-yl)-1H-pyrazole-3-carboxamide inhibitor can induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. N-(1,2,2,6,6-pentamethylpiperidin-4-yl)-1H-pyrazole-3-carboxamide inhibitor has also been shown to have anti-inflammatory and neuroprotective effects.
properties
IUPAC Name |
N-(1,2,2,6,6-pentamethylpiperidin-4-yl)-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O/c1-13(2)8-10(9-14(3,4)18(13)5)16-12(19)11-6-7-15-17-11/h6-7,10H,8-9H2,1-5H3,(H,15,17)(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWKVMVNBOZCIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1C)(C)C)NC(=O)C2=CC=NN2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[5-[(diisobutylamino)sulfonyl]-2-(2-furyl)-1H-benzimidazol-1-yl]butanoic acid](/img/structure/B3479637.png)
![4-({5-[(4-chlorophenyl)sulfonyl]-2-methylphenyl}sulfonyl)morpholine](/img/structure/B3479642.png)


![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B3479662.png)
![11-(4-methoxyphenyl)-7,9-dimethylpyrimido[4',5':3,4]pyrrolo[2,1-c][1,2,4]benzotriazine-8,10(7H,9H)-dione](/img/structure/B3479673.png)
![ethyl 5-acetyl-2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B3479680.png)

![N-{4-hydroxy-5-[(4-methoxyphenyl)sulfonyl]-2,3-dimethylphenyl}-4-methoxybenzamide](/img/structure/B3479699.png)
![4-chloro-N-[4-hydroxy-2-isopropyl-5-methyl-3-(phenylsulfonyl)phenyl]benzamide](/img/structure/B3479706.png)
![5-({[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetyl}amino)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B3479709.png)
![ethyl 4-{[(4-fluorophenyl)(phenoxyacetyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B3479715.png)
